Nortrachelogenin 4'-O-|A-gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nortrachelogenin 4’-O-β-gentiobioside is a lignan, a type of phenylpropanoid, isolated from the aerial parts of the plant Trachelospermum jasminoides Lignans are known for their diverse biological activities and are often found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nortrachelogenin 4’-O-β-gentiobioside can be synthesized through the extraction from the aerial parts of Trachelospermum jasminoides . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: The process would likely include steps such as solvent extraction, filtration, concentration, and purification to obtain the compound in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Nortrachelogenin 4’-O-β-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of oxidized lignan derivatives.
Reduction: Formation of reduced lignan derivatives.
Substitution: Formation of substituted lignan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Nortrachelogenin 4’-O-β-gentiobioside has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignans and their derivatives.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Nortrachelogenin 4’-O-β-gentiobioside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Nortrachelogenin 4’-O-β-gentiobioside can be compared with other lignans, such as:
Trachelogenin: Another lignan isolated from Trachelospermum jasminoides with similar biological activities.
Pinoresinol: A lignan found in various plants, known for its antioxidant and anti-inflammatory properties.
Secoisolariciresinol: A lignan with potential anticancer and cardiovascular benefits.
Uniqueness: Nortrachelogenin 4’-O-β-gentiobioside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C32H42O17 |
---|---|
Molekulargewicht |
698.7 g/mol |
IUPAC-Name |
(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O17/c1-43-19-8-14(3-5-17(19)34)7-16-12-46-31(41)32(16,42)10-15-4-6-18(20(9-15)44-2)47-30-28(40)26(38)24(36)22(49-30)13-45-29-27(39)25(37)23(35)21(11-33)48-29/h3-6,8-9,16,21-30,33-40,42H,7,10-13H2,1-2H3/t16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32-/m0/s1 |
InChI-Schlüssel |
PYMWBOXBOZRSHG-HLGCWGIDSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.